Cas no 138423-98-0 (2-(3-formyl-1H-indol-1-yl)acetic acid)

2-(3-Formyl-1H-indol-1-yl)acetic acid is a versatile indole derivative featuring both a formyl group at the 3-position and an acetic acid moiety at the 1-position of the indole ring. This bifunctional compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. The formyl group enables further derivatization via condensation or nucleophilic addition reactions, while the acetic acid side chain offers opportunities for esterification or amidation. Its well-defined structure and reactivity make it suitable for constructing complex indole-based scaffolds. The compound is typically supplied with high purity, ensuring reproducibility in research and industrial applications. Proper handling under controlled conditions is recommended due to its sensitivity.
2-(3-formyl-1H-indol-1-yl)acetic acid structure
138423-98-0 structure
Product name:2-(3-formyl-1H-indol-1-yl)acetic acid
CAS No:138423-98-0
MF:C11H9NO3
MW:203.1941
MDL:MFCD00452923
CID:64534
PubChem ID:771465

2-(3-formyl-1H-indol-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Formylindol-1-yl)acetic acid
    • TIMTEC-BB SBB010076
    • (3-FORMYL-1-INDOLYL)ACETIC ACID
    • 3-FORMYL INDOLEACETIC ACID
    • 3-FORMYLINDOLE-1-YL-ACETIC ACID
    • (3-FORMYL-INDOL-1-YL)-ACETIC ACID
    • 1-ACETIC ACID INDOLE-3-CARBOXALDEHYDE
    • CHEMBRDG-BB 4002661
    • 3-Formylindole-N-acetic acid
    • 3-Formylindole-1-acetic acid
    • 3-Formylindol-1-yl-Acetic Acid
    • N-Acetic acid-indole-3-carboxaldehyde
    • 1-Acetic acid-Indole-3-Carboxaldehyde
    • 2-(3-formylindol-1-yl)acetic acid
    • (3-formyl-1H-indol-1-yl)acetic acid
    • 2-(3-formyl-1H-indol-1-yl)acetic acid
    • 1H-Indole-1-acetic acid, 3-formyl-
    • indole-n-acetic acid-3-carboxaldehyde
    • formylindole linker
    • Oprea1_207178
    • Oprea1_348493
    • KSC178K1L
    • N-carboxym
    • N-Aceticacid-indole-3-carboxaldehyde
    • Z57625145
    • SCHEMBL1250173
    • (3-formylindol-1-yl)aceticacid
    • 2-(3-formyl-1H-indol-1-yl)acetic acid;(3-Formyl-1-indolyl)acetic Acid
    • EN300-201789
    • indole-n-acetic acid 3-carboxaldehyde
    • F2130-0059
    • (3-Formyl-1-indolyl)acetic acid, >=97.0%
    • N-carboxymethyl-3-formylindole
    • I11524
    • SY015684
    • DTXSID50354388
    • BCP26476
    • CS-W015464
    • 138423-98-0
    • MFCD00452923
    • ZUUGBTJTGRTIFK-UHFFFAOYSA-N
    • 3-Formylindol-1-ylacetic acid
    • AKOS000103159
    • A15220
    • DS-13837
    • 1-(Carboxymethyl)indole-3-carboxaldehyde
    • W-205515
    • AMY2873
    • FT-0653993
    • 3-formyl-indol-1-yl-acetic acid
    • STK500554
    • BBL025627
    • DB-011618
    • ALBB-009254
    • MDL: MFCD00452923
    • Inchi: 1S/C11H9NO3/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10/h1-5,7H,6H2,(H,14,15)
    • InChI Key: ZUUGBTJTGRTIFK-UHFFFAOYSA-N
    • SMILES: O([H])C(C([H])([H])N1C([H])=C(C([H])=O)C2=C([H])C([H])=C([H])C([H])=C12)=O
    • BRN: 5431204

Computed Properties

  • Exact Mass: 203.05800
  • Monoisotopic Mass: 203.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 59.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White or pink powder
  • Density: 1.3
  • Melting Point: 197-200 °C (lit.)
    197-200 °C
  • Boiling Point: 458.5±25.0 °C at 760 mmHg
  • Flash Point: 231.1℃
  • Refractive Index: 1.621
  • PSA: 59.30000
  • LogP: 1.53840
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

2-(3-formyl-1H-indol-1-yl)acetic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • FLUKA BRAND F CODES:8-10-23
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38
  • Storage Condition:2-8°C

2-(3-formyl-1H-indol-1-yl)acetic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3-formyl-1H-indol-1-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1041084-25g
1H-Indole-1-acetic acid, 3-formyl-
138423-98-0 97%
25g
$195 2024-06-08
eNovation Chemicals LLC
D379320-1g
N-Acetic acid-indole-3-carboxaldehyde
138423-98-0 97%
1g
$200 2024-05-24
Enamine
EN300-201789-0.05g
2-(3-formyl-1H-indol-1-yl)acetic acid
138423-98-0 95%
0.05g
$19.0 2023-09-16
Life Chemicals
F2130-0059-0.25g
2-(3-formyl-1H-indol-1-yl)acetic acid
138423-98-0 95%
0.25g
$18.0 2023-11-21
OTAVAchemicals
1322631-10G
2-(3-formyl-1H-indol-1-yl)acetic acid
138423-98-0 95%
10G
$375 2023-06-25
Chemenu
CM148657-25g
(3-Formyl-indol-1-yl)-acetic acid
138423-98-0 95%+
25g
$193 2023-02-02
Ambeed
A164123-250mg
(3-Formylindol-1-yl)acetic acid
138423-98-0 97%
250mg
$9.0 2024-04-24
Fluorochem
031460-5g
3-Formyl-indol-1-yl)-acetic acid
138423-98-0 97%
5g
£42.00 2022-02-28
Fluorochem
031460-25g
3-Formyl-indol-1-yl)-acetic acid
138423-98-0 97%
25g
£135.00 2022-02-28
Life Chemicals
F2130-0059-5g
2-(3-formyl-1H-indol-1-yl)acetic acid
138423-98-0 95%
5g
$60.0 2023-11-21

2-(3-formyl-1H-indol-1-yl)acetic acid Production Method

2-(3-formyl-1H-indol-1-yl)acetic acid Related Literature

Additional information on 2-(3-formyl-1H-indol-1-yl)acetic acid

Comprehensive Guide to 2-(3-formyl-1H-indol-1-yl)acetic acid (CAS No. 138423-98-0): Properties, Applications, and Market Insights

2-(3-formyl-1H-indol-1-yl)acetic acid (CAS No. 138423-98-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, featuring an indole core with a formyl group and an acetic acid side chain, serves as a versatile intermediate in synthetic chemistry. Researchers and industry professionals often search for "2-(3-formyl-1H-indol-1-yl)acetic acid synthesis" or "CAS 138423-98-0 applications" to explore its potential in drug development and material science.

The molecular structure of 2-(3-formyl-1H-indol-1-yl)acetic acid combines the reactivity of an aldehyde with the carboxylic acid functionality, making it a valuable building block for heterocyclic compounds. Its CAS number 138423-98-0 is frequently referenced in patent literature, particularly in studies involving indole derivatives for therapeutic applications. Recent trends show growing interest in "indole-based drug discovery" and "formyl indole acetic acid uses," reflecting the compound's relevance in modern medicinal chemistry.

In pharmaceutical research, 2-(3-formyl-1H-indol-1-yl)acetic acid serves as a precursor for various biologically active molecules. The presence of both formyl and carboxyl groups allows for diverse chemical modifications, enabling the creation of targeted compounds for specific biological pathways. Queries like "138423-98-0 in drug synthesis" and "indole acetic acid derivatives" demonstrate the compound's importance in developing novel therapeutic agents.

The physicochemical properties of CAS 138423-98-0 contribute to its wide applicability. With moderate solubility in polar organic solvents and characteristic reactivity patterns, this compound facilitates various organic transformations. Researchers investigating "formyl indole reactions" or "acetic acid indole derivatives" often encounter this molecule in synthetic protocols for complex heterocyclic systems.

Market analysis reveals increasing demand for 2-(3-formyl-1H-indol-1-yl)acetic acid in academic and industrial laboratories. The rise of "custom chemical synthesis" services and "specialty intermediates" has positioned this compound as a valuable material for contract research organizations. Suppliers frequently list CAS 138423-98-0 in catalogs targeting pharmaceutical and agrochemical developers.

Quality control aspects of 2-(3-formyl-1H-indol-1-yl)acetic acid are crucial for research applications. Analytical techniques such as HPLC and NMR are commonly employed to verify the purity of this compound, addressing common search queries like "138423-98-0 purity standards" and "indole acetic acid characterization." These quality parameters ensure reliable performance in sensitive chemical reactions.

Environmental and handling considerations for CAS 138423-98-0 follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper storage and handling maintain the compound's stability. This information responds to frequent searches about "2-(3-formyl-1H-indol-1-yl)acetic acid safety" and "indole derivative handling."

The future outlook for 2-(3-formyl-1H-indol-1-yl)acetic acid appears promising, particularly in the context of "green chemistry" initiatives and "sustainable pharmaceutical synthesis." Researchers are exploring more efficient synthetic routes and applications in "bioconjugation chemistry" and "materials science," expanding the utility of this versatile intermediate.

For synthetic chemists and researchers, understanding the reactivity profile of CAS 138423-98-0 is essential. The compound participates in various reactions including condensations, nucleophilic additions, and cyclizations, making it valuable for constructing complex molecular architectures. These applications align with search trends for "indole aldehyde reactivity" and "acetic acid indole applications."

In conclusion, 2-(3-formyl-1H-indol-1-yl)acetic acid (CAS No. 138423-98-0) represents an important building block in modern organic synthesis. Its unique structural features and versatile reactivity continue to inspire innovations across multiple scientific disciplines, from medicinal chemistry to materials engineering. The growing body of research and commercial interest ensures this compound will remain relevant in advancing scientific discovery and technological applications.

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Amadis Chemical Company Limited
(CAS:138423-98-0)2-(3-formyl-1H-indol-1-yl)acetic acid
A15220
Purity:99%
Quantity:25g
Price ($):175.0